Cas no 261723-29-9 (2-Bromo-6-fluorobenzylamine)
2-Bromo-6-fluorobenzylamine Chemical and Physical Properties
Names and Identifiers
-
- (2-Bromo-6-fluorophenyl)methanamine
- 2-Bromo-6-fluorobenzylamine
- Benzenemethanamine, 2-bromo-6-fluoro-
- CS-0139900
- DTXSID10477269
- BS-22149
- F20101
- SB76870
- MFCD12546111
- EN300-865067
- AM90081
- 261723-29-9
- SCHEMBL7627111
- 1-(2-BROMO-6-FLUOROPHENYL)METHANAMINE
- DB-203193
-
- MDL: MFCD12546111
- Inchi: 1S/C7H7BrFN/c8-6-2-1-3-7(9)5(6)4-10/h1-3H,4,10H2
- InChI Key: XWTVJPXDXFSEIH-UHFFFAOYSA-N
- SMILES: BrC1C=CC=C(C=1CN)F
Computed Properties
- Exact Mass: 202.97500
- Monoisotopic Mass: 202.97459g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 110
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 26Ų
Experimental Properties
- PSA: 26.02000
- LogP: 2.74720
2-Bromo-6-fluorobenzylamine Customs Data
- HS CODE:2921499090
- Customs Data:
China Customs Code:
2921499090Overview:
2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-Bromo-6-fluorobenzylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM192391-5g |
(2-bromo-6-fluorophenyl)methanamine |
261723-29-9 | 95% | 5g |
$673 | 2021-06-16 | |
| Alichem | A012000101-250mg |
2-Bromo-6-fluorobenzylamine |
261723-29-9 | 97% | 250mg |
$470.40 | 2023-09-02 | |
| Alichem | A012000101-500mg |
2-Bromo-6-fluorobenzylamine |
261723-29-9 | 97% | 500mg |
$798.70 | 2023-09-02 | |
| Alichem | A012000101-1g |
2-Bromo-6-fluorobenzylamine |
261723-29-9 | 97% | 1g |
$1490.00 | 2023-09-02 | |
| Chemenu | CM192391-5g |
(2-bromo-6-fluorophenyl)methanamine |
261723-29-9 | 95% | 5g |
$673 | 2022-06-11 | |
| eNovation Chemicals LLC | Y1258399-1g |
Benzenemethanamine, 2-bromo-6-fluoro- |
261723-29-9 | 98% | 1g |
$175 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1258399-5g |
Benzenemethanamine, 2-bromo-6-fluoro- |
261723-29-9 | 98% | 5g |
$615 | 2024-06-07 | |
| TRC | B701285-50mg |
2-Bromo-6-fluorobenzylamine |
261723-29-9 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B701285-100mg |
2-Bromo-6-fluorobenzylamine |
261723-29-9 | 100mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B701285-500mg |
2-Bromo-6-fluorobenzylamine |
261723-29-9 | 500mg |
$ 210.00 | 2022-06-06 |
2-Bromo-6-fluorobenzylamine Related Literature
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on 2-Bromo-6-fluorobenzylamine
Chemical Profile of 2-Bromo-6-fluorobenzylamine (CAS No: 261723-29-9)
2-Bromo-6-fluorobenzylamine, identified by the Chemical Abstracts Service Number (CAS No) 261723-29-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of aromatic amines, characterized by the presence of both bromine and fluorine substituents on a benzene ring, which endows it with unique electronic and steric properties. These attributes make it a valuable intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutic agents.
The structural motif of 2-bromo-6-fluorobenzylamine consists of a benzylamine group attached to a benzene ring that is halogenated at the 2-position with bromine and at the 6-position with fluorine. This specific arrangement of substituents influences its reactivity and interaction with biological targets, making it a versatile building block for drug discovery. The bromine atom, being highly electronegative, exerts a strong electron-withdrawing effect, while the fluorine atom, though less electronegative than bromine, still contributes to the overall electronic landscape of the molecule. This combination results in a compound that can participate in various chemical transformations, including nucleophilic aromatic substitution, cross-coupling reactions, and metal-catalyzed couplings.
In recent years, 2-bromo-6-fluorobenzylamine has been extensively studied for its potential applications in medicinal chemistry. One of the most promising areas of research involves its use as a precursor in the synthesis of small-molecule inhibitors targeting various diseases. For instance, studies have demonstrated its utility in developing inhibitors for enzymes involved in cancer metabolism. The bromine and fluorine substituents on the benzene ring enhance the compound's ability to interact with specific binding pockets on these enzymes, thereby modulating their activity. This has led to the discovery of several lead compounds that are currently undergoing further optimization for clinical development.
Moreover, 2-bromo-6-fluorobenzylamine has found application in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The benzylamine moiety serves as a pharmacophore that can be further functionalized to improve binding affinity and selectivity against target kinases. Recent advances in structure-activity relationship (SAR) studies have highlighted the importance of fine-tuning the substitution pattern on the benzene ring to achieve optimal biological activity. For example, modifications at the 3-position or 5-position of the ring have been explored to enhance potency and reduce off-target effects.
The role of fluorinated aromatic compounds in drug development cannot be overstated. Fluoro-substituted molecules often exhibit improved metabolic stability, better pharmacokinetic profiles, and enhanced binding affinity due to their ability to engage hydrophobic pockets and form specific hydrogen bonds. In contrast, bromo-substituted compounds can serve as versatile intermediates that allow for further derivatization through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions enable chemists to introduce diverse functional groups into the molecular framework, thereby tailoring properties such as solubility, bioavailability, and target specificity.
Recent publications have also explored the use of 2-bromo-6-fluorobenzylamine in fragment-based drug design (FBDD). Fragment-based approaches involve identifying small molecular fragments that bind weakly to a target protein but can be optimized through iterative cycles of linking and modification. The compound's unique structural features make it an attractive candidate for generating fragments that can interact with key residues in protein binding sites. By leveraging computational methods such as virtual screening and molecular docking, researchers have been able to identify novel scaffolds derived from 2-bromo-6-fluorobenzylamine that exhibit promising activity against disease-causing proteins.
The synthesis of 2-bromo-6-fluorobenzylamine itself is an intriguing challenge due to its halogenated nature. Traditional synthetic routes often involve multi-step processes starting from commercially available precursors such as aniline derivatives. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce bromine and fluorine atoms with high selectivity and yield. These methods not only improve efficiency but also minimize unwanted side reactions, ensuring high purity standards required for pharmaceutical applications.
In conclusion,2-Bromo-6-fluorobenzylamine (CAS No: 261723-29-9) represents a significant advancement in medicinal chemistry due to its versatile structural features and broad applicability in drug discovery. Its role as an intermediate in synthesizing biologically active molecules underscores its importance in developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound,2-bromo-6-fluorobenzylamine is poised to remain at the forefront of pharmaceutical innovation.
261723-29-9 (2-Bromo-6-fluorobenzylamine) Related Products
- 147181-08-6(4-Bromo-2-fluorobenzylamine Hydrochloride)
- 1214330-90-1((2-Bromo-6-fluorophenyl)methanamine hydrochloride)
- 289038-14-8(2-Bromo-4-fluorobenzylamine hydrochloride)
- 1355247-98-1(1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene)
- 1355247-17-4(N,N-Dimethyl 2-bromo-6-fluorobenzylamine)
- 1355246-95-5(N,N-Diethyl 2-Bromo-6-fluorobenzylamine)
- 871325-58-5(Benzenemethanamine, 4-bromo-5-ethyl-2-fluoro-)
- 887585-99-1((4-bromo-2,6-difluorophenyl)methanamine)
- 112734-22-2(1-(4-bromo-2-fluorophenyl)methanamine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)